Cas no 216144-73-9 (Methanone,(6-bromo-2-naphthalenyl)(2-chlorophenyl)-)

Methanone,(6-bromo-2-naphthalenyl)(2-chlorophenyl)- structure
216144-73-9 structure
Product Name:Methanone,(6-bromo-2-naphthalenyl)(2-chlorophenyl)-
CAS No:216144-73-9
MF:C17H10BrClO
MW:345.617702960968
CID:243255
PubChem ID:7021533
Update Time:2025-04-19

Methanone,(6-bromo-2-naphthalenyl)(2-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(6-bromo-2-naphthalenyl)(2-chlorophenyl)-
    • (6-bromonaphthalen-2-yl)-(2-chlorophenyl)methanone
    • (6-bromonaphthalen-2-yl)(2-chlorophenyl)methanone
    • 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE
    • FT-0620967
    • SCHEMBL3825387
    • 216144-73-9
    • DTXSID10427385
    • Inchi: 1S/C17H10BrClO/c18-14-8-7-11-9-13(6-5-12(11)10-14)17(20)15-3-1-2-4-16(15)19/h1-10H
    • InChI Key: LOIASCAKZDZPDH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=CC(C(C3C=CC=CC=3Cl)=O)=CC=C2C=1

Computed Properties

  • Exact Mass: 343.96000
  • Monoisotopic Mass: 343.96036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Melting Point: 126-128°C
  • PSA: 17.07000
  • LogP: 5.48670

Methanone,(6-bromo-2-naphthalenyl)(2-chlorophenyl)- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38
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